molecular formula C13H18N2O2 B1277362 2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone CAS No. 76870-14-9

2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone

Cat. No.: B1277362
CAS No.: 76870-14-9
M. Wt: 234.29 g/mol
InChI Key: LBCGJRYQWQTFIX-UHFFFAOYSA-N
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Description

2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone is an organic compound that features a piperidine ring attached to an ethanone moiety, which is further substituted with a 4-amino-phenoxy group

Scientific Research Applications

2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to certain bioactive molecules.

    Industry: Used in the production of polymers and other advanced materials due to its unique chemical properties.

Mechanism of Action

Target of Action

The primary targets of 2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone are reactive oxygen species (ROS), specifically the hydroxyl radical (OH•) and peroxidase reactive intermediates . These radicals are highly reactive and can cause irreversible damage to cells by binding to lipids, DNA, and proteins .

Mode of Action

This compound interacts with its targets through a deprotection mechanism . The compound reacts with the highly active OH• radicals and peroxidase reactive intermediates, leading to changes in the fluorescence of the compound . This change in fluorescence can be used to determine the levels of these selective ROS .

Biochemical Pathways

The compound is involved in the biochemical pathways related to oxidative stress. Oxidative stress occurs when there is an imbalance between the production of ROS and the body’s ability to counteract their harmful effects . By reacting with OH• radicals and peroxidase reactive intermediates, this compound helps to mitigate the harmful effects of these radicals .

Pharmacokinetics

Similar compounds, such as 2,2-bis[4-(4-aminophenoxy)phenyl]propane (bapp), are known to be used in the synthesis of polyimides . These polyimides have low dielectric constant and low dielectric loss, making them ideal candidates for applications such as high-frequency communication substrates .

Result of Action

The result of the action of this compound is the detection and quantification of OH• radicals and peroxidase reactive intermediates . By reacting with these radicals, the compound changes its fluorescence, allowing for the measurement of these radicals .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of toxic agents, xenobiotics, infectious agents, polluted air, UV radiation, and factors such as smoking and radiation can increase the production of radicals . These factors can therefore influence the action, efficacy, and stability of the compound .

Biochemical Analysis

Biochemical Properties

2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with reactive oxygen species (ROS) and peroxidase reactive intermediates . These interactions are crucial for its role in oxidative stress and inflammation pathways.

Cellular Effects

This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to induce oxidative burst and activate nuclear factor kappa B (NF-κB) in human neutrophils . This activation leads to the production of proinflammatory mediators such as interleukin-8 (IL-8), which plays a role in inflammatory responses.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It binds to specific enzymes and proteins, leading to enzyme inhibition or activation. For instance, it has been shown to generate oxygen radicals, contributing to its potent biological activity . This mechanism is essential for understanding its effects on cellular functions and pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Its stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it can maintain its activity over extended periods, making it a valuable tool for in vitro and in vivo research .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Understanding the threshold effects and toxicology is crucial for its safe application in research .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. For example, it has been shown to participate in polymerization processes, which are essential for its biochemical activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its function. It interacts with transporters and binding proteins, influencing its localization and accumulation. This aspect is vital for understanding its bioavailability and efficacy in different biological systems .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its role in cellular processes and pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone typically involves the reaction of 4-aminophenol with 1-chloro-2-(piperidin-1-yl)ethanone under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the amino group of 4-aminophenol attacks the carbon atom of the chloroethanone, displacing the chlorine atom.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance the solubility of the reactants and products. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Types of Reactions:

    Oxidation: The amino group in this compound can undergo oxidation to form nitroso or nitro derivatives.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in electrophilic substitution reactions, such as acylation or alkylation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Acylation can be carried out using acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of acylated or alkylated derivatives.

Comparison with Similar Compounds

    2-(4-Amino-phenoxy)-1-piperidin-1-yl-propanone: Similar structure but with a propanone moiety instead of ethanone.

    4-(4-Amino-phenoxy)-piperidine: Lacks the ethanone moiety but retains the piperidine and phenoxy groups.

    2-(4-Nitro-phenoxy)-1-piperidin-1-yl-ethanone: Similar structure but with a nitro group instead of an amino group.

Uniqueness: 2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone is unique due to the presence of both an amino group and a piperidine ring, which confer specific chemical reactivity and biological activity. Its structural features allow for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

2-(4-aminophenoxy)-1-piperidin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c14-11-4-6-12(7-5-11)17-10-13(16)15-8-2-1-3-9-15/h4-7H,1-3,8-10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBCGJRYQWQTFIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)COC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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